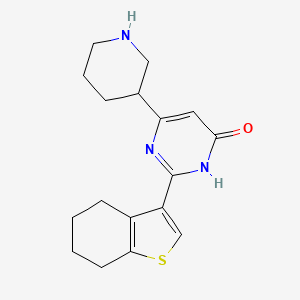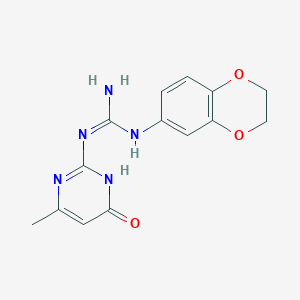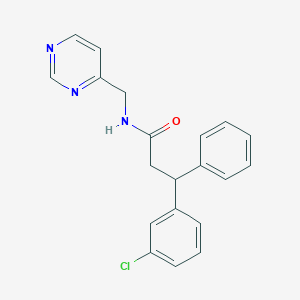![molecular formula C17H14Cl2N4O2S B6095587 N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6095587.png)
N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C17H14Cl2N4O2S and its molecular weight is 409.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0214523 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer treatment .
Mode of Action
This compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is crucial in many cellular processes, including cell growth and differentiation. By inhibiting this pathway, the compound can disrupt these processes, particularly in cancer cells where the pathway is often overactive .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Biochemical Analysis
Biochemical Properties
N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can modulate cellular responses to external stimuli, thereby affecting various physiological processes .
Cellular Effects
The effects of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea on cells are multifaceted. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. It can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea has been found to induce apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway .
Molecular Mechanism
At the molecular level, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea have been studied over various time periods. This compound exhibits stability under physiological conditions, maintaining its activity over extended periods. It can undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as reducing tumor growth and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in DNA and RNA synthesis. Additionally, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can affect the metabolism of lipids and carbohydrates, altering energy production and storage .
Transport and Distribution
Within cells and tissues, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The distribution of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can be found in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .
Properties
IUPAC Name |
1-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-25-14-5-3-2-4-13(14)20-16(24)21-17-23-22-15(26-17)9-10-6-7-11(18)12(19)8-10/h2-8H,9H2,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQHRZKTOLPTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone](/img/structure/B6095509.png)

![DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE](/img/structure/B6095533.png)
![2-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6095536.png)

![4-fluoro-N-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6095545.png)
![2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-ETHYLPHENYL)BENZAMIDE](/img/structure/B6095551.png)

![11-methyl-4-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B6095562.png)
![2-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-6-methylpyridine](/img/structure/B6095568.png)
![N-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6095574.png)


![N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6095618.png)
